molecular formula C8H6ClN B1583042 2-Chloro-6-methylbenzonitrile CAS No. 6575-09-3

2-Chloro-6-methylbenzonitrile

Cat. No. B1583042
CAS RN: 6575-09-3
M. Wt: 151.59 g/mol
InChI Key: WQWQHJNUHQEGTN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzonitrile, also known as Benzonitrile, 2-chloro-6-methyl-, is a chemical compound with the formula C8H6ClN . It is a light cream to light brown fine crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached to it . The compound also contains a nitrile group, which is a carbon triple-bonded to a nitrogen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.593 . It is a solid at room temperature . The boiling point is 143 °C at 38 mmHg , and the melting point ranges from 79-81 °C .

Scientific Research Applications

Improved Synthesis Methods

2-Chloro-6-methylbenzonitrile and its derivatives have been a subject of interest in the development of improved synthesis methods for various compounds. For example, a study by Zheng, Wang, Scola, and D'Andrea (2009) in Synthetic Communications discusses an efficient synthetic route for derivatives of isoquinolin, involving the carboxylation of related benzonitrile compounds (Zheng, Wang, Scola, & D'Andrea, 2009).

Thermodynamic Properties

The thermodynamic properties of methylbenzonitriles, including derivatives similar to this compound, have been studied. Zaitseva et al. (2015) in The Journal of Chemical Thermodynamics performed an experimental and theoretical study to understand the gas-phase enthalpies of formation of methylbenzonitriles, which is essential in chemical thermodynamics (Zaitseva et al., 2015).

Vibrational Spectra Analysis

Investigations into the vibrational spectra of molecules like this compound provide insights into their molecular behavior. Chatterjee, Garg, and Jaiswal (1978) analyzed the Raman spectrum of a related compound, para-methylbenzonitrile, highlighting its vibrational properties and thermodynamic functions (Chatterjee, Garg, & Jaiswal, 1978).

Nucleophilic Substitution Studies

Guo et al. (2008) in a study published in Applied Radiation and Isotopes synthesized meta-halo-methylbenzonitrile derivatives to study reactivity towards aromatic nucleophilic substitution, crucial for understanding chemical reactivity patterns (Guo et al., 2008).

Crystal Structure Analysis

Research on the crystal structures of compounds similar to this compound, such as various nitrobenzonitriles, has been conducted to understand their molecular structures better. Britton and Cramer (1996) investigated the crystal structures of different nitrobenzonitriles, providing valuable data for the study of molecular interactions and formations (Britton & Cramer, 1996).

Corrosion Inhibition

This compound-related compounds have also been explored as corrosion inhibitors. Verma, Quraishi, and Singh (2015) studied 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel, highlighting the potential industrial applications of these compounds (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

2-Chloro-6-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-chloro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWQHJNUHQEGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022241
Record name 2-Chloro-6-methylbenzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6575-09-3
Record name 2-Chloro-6-methylbenzonitrile
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Record name 2-Chloro-6-methylbenzonitrile
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Record name 2-CHLORO-6-METHYLBENZONITRILE
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Record name 2-Chloro-6-methylbenzonitrile
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Record name 3-chloro-2-toluonitrile
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Record name 2-CHLORO-6-METHYLBENZONITRILE
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Synthesis routes and methods

Procedure details

Sodium cyanide (65 g, 1.33 mol) in 100 ml of water is added to cuprous chloride (49.5 g, 0.5 mol) in 200 ml of water while stirring mechanically in a 5 l. 3-necked flask. Evolution of heat resulted and the cuprous chloride dissolves. This is then cooled in an ice bath to 0° C. A milky suspension of cuprous cyanide results. To this is added 100 ml of toluene. 6 N Hydrochloric acid (140 ml) is added slowly to 6-chloro-2-methylbenzenamine (56 g, 0.4 mol) while swirling in a 2 l. erlenmeyer flask and keeping the temperature at 0° C. A solution of sodium nitrite (28 g, 0.4 mol) in 80 ml of water is added dropwise to the hydrochloride suspension. Ice is added, when required, keeping the temperature at 0° C. Anhydrous sodium carbonate is added until the diazonium hydrochloride solution is neutral to pH paper. This is then added slowly to the cold stirring cuprous cyanide suspension, the temperature not being allowed to rise above 5° C. The reaction is then stirred at 0°-5° C. for 0.75 hr, allowed to reach room temperature over a 3 hr period and then heated on the steam bath at 50° C. After remaining at room temperature overnight, the product is steam distilled off. The distillate (3.5 l.) is extracted with benzene, dried and evaporated to give 2.8 g of the title compound, nmr (CDCl3) δ 2.55 (s, 3H) and 7.3 (m, 3H).
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
reactant
Reaction Step Six
Quantity
56 g
Type
reactant
Reaction Step Six
Quantity
28 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diazonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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